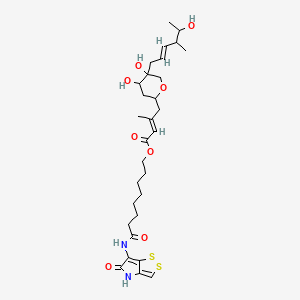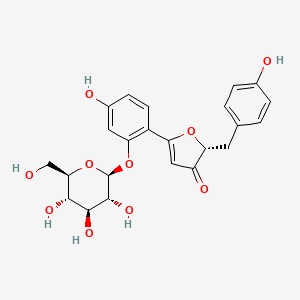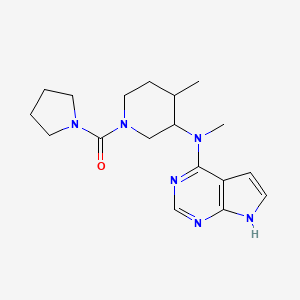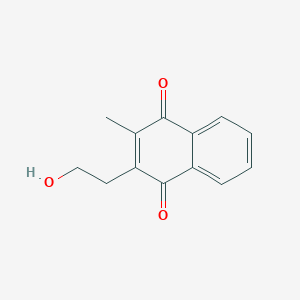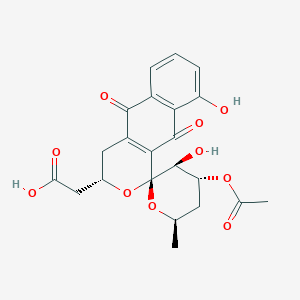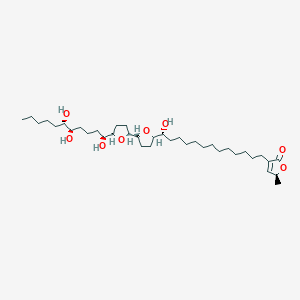
Isopsoralenoside
描述
异香豆素苷是一种从补骨脂(Psoralea corylifolia)中提取的苯并呋喃糖苷。 它以其多种生物活性而闻名,包括雌激素样活性、成骨细胞增殖加速、抗肿瘤作用和抗菌特性 。 该化合物可在消化道中快速代谢为补骨脂素 .
准备方法
合成路线和反应条件
异香豆素苷的制备涉及多个步骤。一种方法包括用水提取补骨脂,然后浓缩提取物。然后用酸水解浓缩溶液,并使用大孔吸附树脂纯化水解产物。 最终产品通过用乙醇洗脱并使用硅胶柱进一步纯化获得 .
工业生产方法
异香豆素苷的工业生产遵循类似的步骤,但规模更大。该工艺涉及补骨脂的反流提取、水解,以及使用大孔吸附树脂和硅胶柱纯化。 该方法效率高,产率高,污染少,适合大规模生产 .
化学反应分析
反应类型
异香豆素苷会发生各种化学反应,包括:
氧化: 呋喃环可以被氧化形成呋喃环氧化物或γ-酮烯醛中间体.
水解: 该化合物可以被水解形成补骨脂素.
氢化: 还原反应可以将呋喃环转化为二氢二醇.
常用试剂和条件
氧化: 通常涉及氧化剂,例如过氧化氢或过酸。
水解: 使用酸性条件,例如盐酸,进行水解。
氢化: 使用钯碳 (Pd/C) 等催化剂进行氢化反应。
主要产物
科学研究应用
异香豆素苷在科学研究中具有广泛的应用:
化学: 用作合成其他生物活性化合物的先驱.
生物学: 研究其雌激素样活性及其在促进成骨细胞增殖中的作用.
医学: 研究其抗肿瘤和抗菌特性.
工业: 用于生产药物和保健品.
作用机制
异香豆素苷通过多种分子靶标和途径发挥作用:
雌激素样活性: 与雌激素受体结合,模拟雌激素的作用.
成骨细胞增殖: 刺激成骨细胞的增殖,促进骨形成.
抗肿瘤作用: 通过多种信号通路诱导癌细胞凋亡.
抗菌活性: 通过干扰细菌细胞壁合成来抑制细菌生长.
相似化合物的比较
类似化合物
香豆素苷: 另一种来自补骨脂的苯并呋喃糖苷,具有类似的生物活性.
补骨脂素: 一种相关的化合物,是异香豆素苷的主要代谢物.
异补骨脂素: 一种结构相似的化合物,具有类似的生物学效应.
独特性
异香豆素苷的独特性在于其在消化道中快速代谢为补骨脂素,以及其多种生物活性,包括雌激素样效应、成骨细胞增殖、抗肿瘤和抗菌特性 .
属性
IUPAC Name |
(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O9/c18-7-11-13(21)14(22)15(23)17(25-11)26-16-8(2-4-12(19)20)1-3-10-9(16)5-6-24-10/h1-6,11,13-15,17-18,21-23H,7H2,(H,19,20)/b4-2-/t11-,13-,14+,15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMYXILYLXYDFE-MIVOEOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C(=C1C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CO2)C(=C1/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is isopsoralenoside, and where is it found?
A: this compound is a naturally occurring benzofuran glycoside primarily found in the fruits of Psoralea corylifolia, a plant widely used in traditional Chinese medicine. [, ]
Q2: Can you elaborate on the biotransformation of this compound in the human body?
A: Studies using human intestinal bacteria flora models have shown that this compound primarily metabolizes into isopsoralen. A small amount of 5,6-furano-hydrocoumaric acid is also produced during this process. This suggests that the gut microbiota plays a crucial role in activating this compound into its potentially active form, isopsoralen. []
Q3: How does the distribution of this compound differ between healthy individuals and those experiencing inflammation?
A: Research comparing the distribution of this compound in normal and lipopolysaccharide (LPS)-induced model rats (mimicking inflammation) revealed a key difference. LPS-induced rats exhibited higher levels of this compound in their liver tissue compared to their healthy counterparts. This suggests that inflammation might influence the absorption and distribution of this compound, potentially leading to its accumulation in the liver. [, ]
Q4: What analytical techniques are commonly employed to identify and quantify this compound in plant material and biological samples?
A: Several analytical techniques have been successfully utilized for the identification and quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Tandem Mass Spectrometry (MS/MS) offers a robust approach for separating and quantifying this compound in complex mixtures. [, , , , , , ]
Q5: Can you describe the application of the Quantitative Analysis of Multi-components by Single Marker (QAMS) method in the context of this compound research?
A: The QAMS method, using a single marker like neobavaisoflavone, has been successfully employed to simultaneously determine the content of multiple components in Psoraleae Fructus, including this compound. This method, validated against the traditional external standard method, offers a reliable and efficient alternative for quality control and content determination, especially when reference standards for all compounds are limited. [, ]
Q6: What is the significance of including this compound in quality control assessments of Psoraleae Fructus and related herbal preparations?
A: this compound, previously unrecognized, has been identified as a key quality marker for Psoraleae Fructus. This is crucial as its presence, alongside other compounds like psoralen and isopsoralen, helps in evaluating the authenticity and quality of the herb and its derived products. This ensures consistent therapeutic efficacy and minimizes the risk of adulteration. [, , , ]
Q7: Has the complete synthesis of this compound been achieved, and if so, what is its significance?
A: Yes, the first total synthesis of this compound has been successfully achieved. [] This milestone is significant for several reasons:
Q8: What preliminary in silico studies have been conducted on this compound, and what are the potential implications?
A: Computational studies evaluating the potential of this compound as an alpha-glucosidase and alpha-amylase inhibitor have shown promising results. [] These enzymes play key roles in carbohydrate digestion and blood glucose regulation. Inhibition of these enzymes is a therapeutic target for managing type 2 diabetes. While further in vitro and in vivo validation is required, these preliminary findings suggest that this compound may hold potential for the development of novel antidiabetic agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


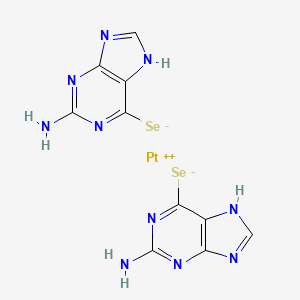
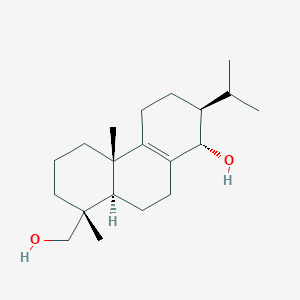
![12,16,18-Trihydroxy-7-(1-hydroxy-2,3-dimethylbutyl)-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-dien-11-one](/img/structure/B1249110.png)
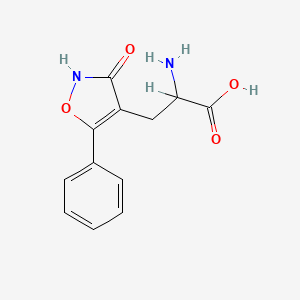
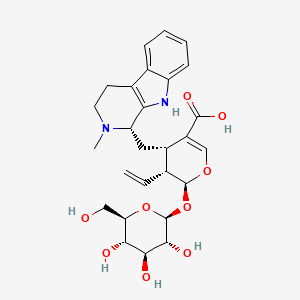
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1249113.png)
![2-[(4-Fluorobenzylamino)methyl]chroman-7-ol](/img/structure/B1249115.png)

